![molecular formula C20H20N6O3 B2481684 7-(2,3-ジメトキシフェニル)-5-メチル-N-(ピリジン-3-イル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド CAS No. 443329-93-9](/img/structure/B2481684.png)
7-(2,3-ジメトキシフェニル)-5-メチル-N-(ピリジン-3-イル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!7-(2,3-ジメトキシフェニル)-5-メチル-N-(ピリジン-3-イル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミドの科学研究における用途について、包括的な分析を示します。
抗菌剤
この化合物は、トリアゾロ[1,5-a]ピリミジンファミリーに属し、抗菌剤としての可能性を示しています。 その構造は、細菌酵素や受容体と相互作用することができ、さまざまなグラム陽性菌とグラム陰性菌に対して有効です 。これは、特に多剤耐性病原菌との戦いにおいて、新しい抗生物質の開発に有望な候補となります。
抗真菌用途
この化合物を含むトリアゾール誘導体は、その抗真菌特性でよく知られています。 それらは、真菌細胞膜の重要な構成要素であるエルゴステロールの合成を阻害します 。この阻害は、細胞膜の完全性を破壊し、真菌細胞の死につながります。このような特性により、この化合物は真菌感染症の治療に役立ちます。
抗癌研究
この化合物のさまざまな酵素や受容体への結合能力は、抗癌研究の候補にもしています。 トリアゾロ[1,5-a]ピリミジンは、癌細胞の増殖を阻害し、アポトーシスを誘導する可能性について研究されています 。この化合物は、さまざまな種類の癌の治療における有効性についてさらに検討することができます。
抗ウイルス剤
研究によると、トリアゾール誘導体は、ウイルスの複製を阻害することで、抗ウイルス剤として機能する可能性があります 。この化合物は、特にHIVやインフルエンザなどのRNAウイルスによって引き起こされるウイルス感染症の治療薬の開発に役立ちます。
抗炎症作用と鎮痛作用
トリアゾール誘導体の抗炎症作用と鎮痛作用はよく文書化されています 。この化合物は、従来の非ステロイド系抗炎症薬(NSAIDs)に代わるものとして、炎症性疾患や疼痛管理の治療薬を開発するために使用できます。
抗糖尿病剤
トリアゾロ[1,5-a]ピリミジンは、血糖値を調整し、インスリン感受性を高めることで、糖尿病の管理に可能性を示しています 。この化合物は、2型糖尿病の治療における能力について調査することができ、糖尿病管理のための新しい道を開きます。
心臓血管疾患の治療
この化合物の構造は、心臓血管疾患に関与するさまざまな生物学的標的に対して相互作用することができます 。それは、高血圧や心不全などの状態の新しい治療法を開発するために使用でき、心臓血管の健康に貢献します。
材料科学における用途
医薬品化学を超えて、この化合物は材料科学にも用途があります。 そのユニークな構造は、熱安定性や導電率などの特定の特性を持つ新しい材料の開発に利用できます 。これは、電子機器やナノテクノロジーなどの分野で価値があります。
作用機序
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind readily in biological systems with various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and adenosine antagonist effects .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental factors may play a role in the compound’s synthesis .
特性
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12-16(19(27)25-13-6-5-9-21-10-13)17(26-20(24-12)22-11-23-26)14-7-4-8-15(28-2)18(14)29-3/h4-11,17H,1-3H3,(H,25,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNOBXAJBHSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
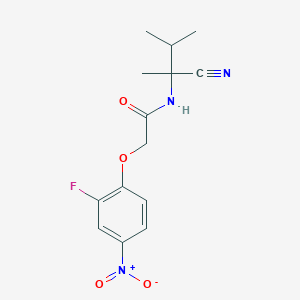
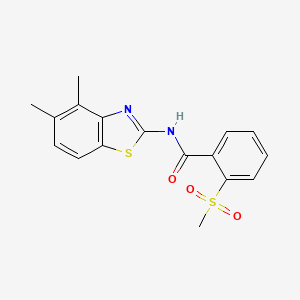
![N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide](/img/structure/B2481603.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
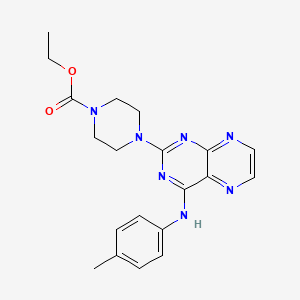

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481611.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
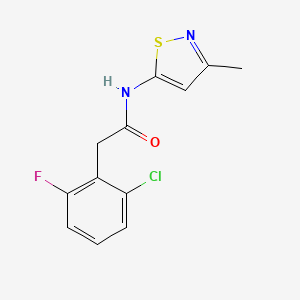
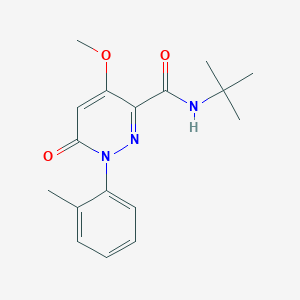
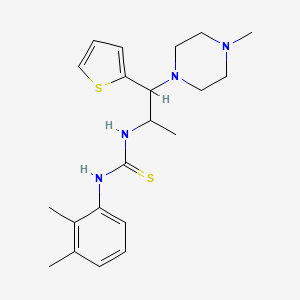
![1-(3-Chloro-4-methoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2481624.png)
